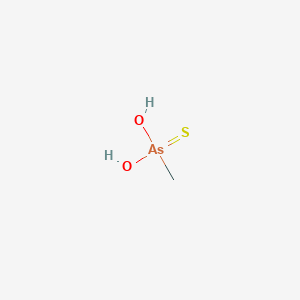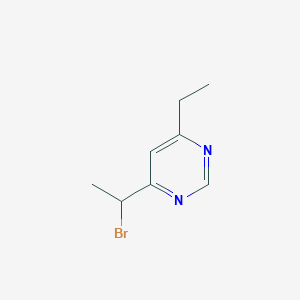
4-(1-Bromoethyl)-6-ethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromoethyl)-6-ethylpyrimidine: is an organic compound belonging to the pyrimidine family, characterized by a bromine atom attached to an ethyl group at the fourth position and an ethyl group at the sixth position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Bromoethyl)-6-ethylpyrimidine can be achieved through several methods. One common approach involves the bromination of 4-ethyl-6-ethylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as column chromatography, can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 4-(1-Bromoethyl)-6-ethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidines.
Oxidation: The ethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 4-ethyl-6-ethylpyrimidine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: 4-ethyl-6-ethylpyrimidine.
科学研究应用
Chemistry: 4-(1-Bromoethyl)-6-ethylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound can be used to study the effects of brominated pyrimidines on cellular processes. It may also be employed in the development of new biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(1-Bromoethyl)-6-ethylpyrimidine involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The ethyl groups may undergo oxidation or reduction, altering the compound’s chemical properties and reactivity. These interactions can affect biological pathways and cellular functions, making the compound useful in research and drug development.
相似化合物的比较
4-(1-Bromoethyl)-6-methylpyrimidine: Similar structure with a methyl group instead of an ethyl group at the sixth position.
4-(1-Bromoethyl)-5-ethylpyrimidine: Similar structure with the ethyl group at the fifth position.
4-(1-Bromoethyl)-6-propylpyrimidine: Similar structure with a propyl group instead of an ethyl group at the sixth position.
Uniqueness: 4-(1-Bromoethyl)-6-ethylpyrimidine is unique due to the specific positioning of the bromine and ethyl groups on the pyrimidine ring. This unique arrangement influences its chemical reactivity and potential applications in various fields. The presence of both bromine and ethyl groups allows for diverse chemical modifications, making it a versatile compound for synthetic and research purposes.
属性
分子式 |
C8H11BrN2 |
|---|---|
分子量 |
215.09 g/mol |
IUPAC 名称 |
4-(1-bromoethyl)-6-ethylpyrimidine |
InChI |
InChI=1S/C8H11BrN2/c1-3-7-4-8(6(2)9)11-5-10-7/h4-6H,3H2,1-2H3 |
InChI 键 |
JSJLNQJWKGTCBQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC=N1)C(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


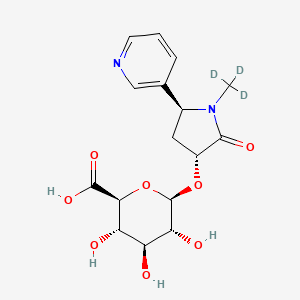
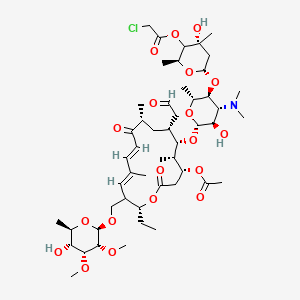
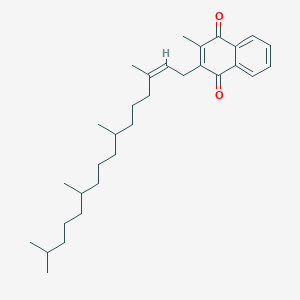
![Tert-butyl 4-[1-(4-cyanophenyl)indol-4-yl]oxypiperidine-1-carboxylate](/img/structure/B13853936.png)
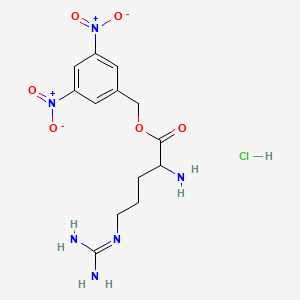
![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]phenyl]-1,4,5,6-tetrahydropyrimidine Hydrobromide](/img/structure/B13853939.png)
![4-[4-(Benzyloxy)phenyl]butanoic acid](/img/structure/B13853948.png)
![tert-Butyl ((2R,3aS)-4-Oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)carbamate](/img/structure/B13853953.png)


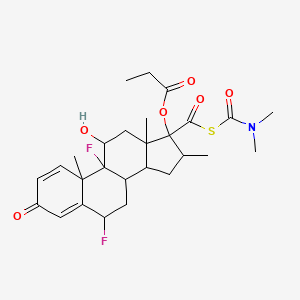
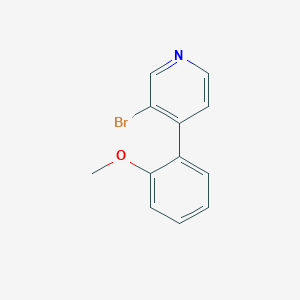
![6-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]-N-[2-(3-hydroxy-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl)ethyl]hexanamide](/img/structure/B13853989.png)
